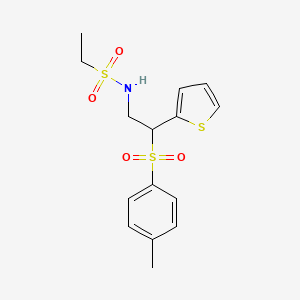![molecular formula C23H26FN3O2S B2916755 3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1797077-17-8](/img/structure/B2916755.png)
3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one , often referred to as Compound 1a , is a novel triple-acting agonist targeting PPARα, PPARγ, and PPARδ receptors. These peroxisome proliferator-activated receptors (PPARs) play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Compound 1a exhibits potent activity against all three PPAR subtypes with an EC50 of 0.029 µM for PPARα, 0.013 µM for PPARγ, and 0.029 µM for PPARδ .
Synthesis Analysis
The synthetic route for Compound 1a involves the formation of oxazole rings as a key step. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone , the synthesis proceeds to yield Compound 1a with an overall yield of 32% .
Molecular Structure Analysis
Compound 1a features a cyclopenta[d]thiazolo[3,2-a]pyrimidine core, with an azepane ring and a 4-fluorophenyl substituent. The 2-oxoethyl group and the ethoxy linkage contribute to its pharmacological properties. The molecular structure is essential for understanding its interactions with PPAR receptors and potential binding sites .
Chemical Reactions Analysis
The synthesis of Compound 1a involves several chemical reactions, including oxazole ring formation , esterification , and ethoxylation . These steps are crucial for constructing the desired molecular framework and achieving the desired pharmacological profile .
Physical and Chemical Properties Analysis
科学的研究の応用
Antimicrobial and Antifungal Properties
A range of studies have highlighted the synthesis of novel heterocyclic compounds, including triazole, tetrazole, and spirocyclic derivatives, demonstrating moderate to excellent yields and potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (A. Abu‐Hashem & M. El‐Shazly, 2019; Jianchao Liu & H. He, 2012).
Synthesis and Characterization
The research community has also focused on the synthesis and characterization of similar compounds, showcasing their potential in creating a variety of bioactive molecules. Techniques such as UV, IR, NMR, MS, and elemental analysis are typically employed to confirm the structures of these newly synthesized compounds, underscoring the significance of thorough chemical analysis in the development of potential pharmaceuticals (Qingyun Ren et al., 2007).
Antitumor Activity
Several studies have explored the antitumor activities of compounds with structural features similar to the specified chemical, indicating a promising avenue for the development of new anticancer agents. Such research endeavors aim to identify compounds with significant inhibitory effects on various cancer cell lines, contributing to the growing body of knowledge in cancer therapy (B Shivarama Holla et al., 2004).
Antibacterial and Antitubercular Activities
The synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their evaluation for antibacterial and antitubercular activities highlight the potential of these molecules in addressing infectious diseases. Some compounds have shown significant activities against both bacterial and tubercular strains, suggesting their utility in developing new treatments for such infections (D. Cai et al., 2016).
作用機序
Compound 1a acts as a triple-acting agonist by activating PPARα, PPARγ, and PPARδ. These receptors regulate gene expression related to lipid metabolism, glucose utilization, and inflammation. By modulating these pathways, Compound 1a may have therapeutic implications for metabolic disorders and inflammatory conditions .
特性
IUPAC Name |
12-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c24-17-9-7-15(8-10-17)16-4-1-2-11-26(13-16)21(28)12-18-14-30-23-25-20-6-3-5-19(20)22(29)27(18)23/h7-10,16,18H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCTIACGSAUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
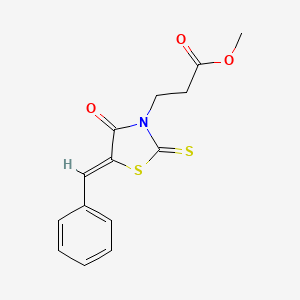

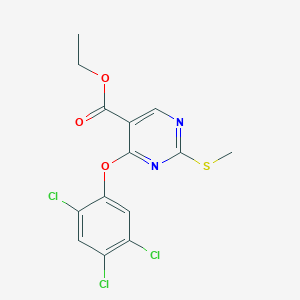
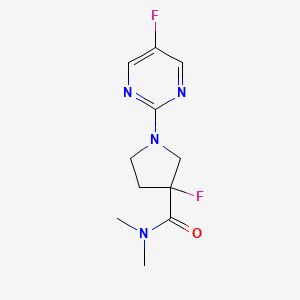
![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)
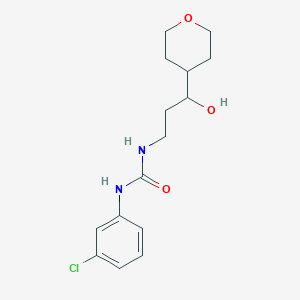
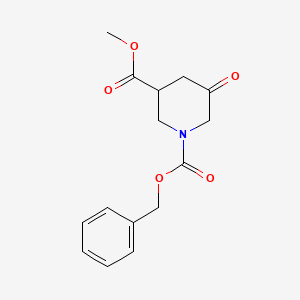
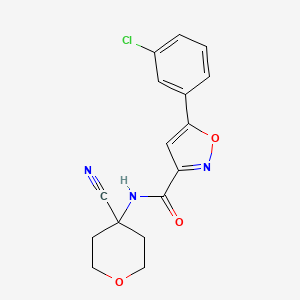
![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)
